molecular formula C12H25N3S B5743335 1-Ethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea

1-Ethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea

Cat. No.: B5743335
M. Wt: 243.41 g/mol
InChI Key: CMCLALXYXMMYIJ-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is a chemical compound with the molecular formula C12H25N3S It is known for its unique structure, which includes a piperidine ring substituted with ethyl and tetramethyl groups, and a thiourea moiety

Properties

IUPAC Name

1-ethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3S/c1-6-13-10(16)14-9-7-11(2,3)15-12(4,5)8-9/h9,15H,6-8H2,1-5H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCLALXYXMMYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1CC(NC(C1)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea typically involves the reaction of 2,2,6,6-tetramethylpiperidine with ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For instance, the use of a micro fixed-bed reactor packed with a catalyst such as platinum on carbon (Pt/C) can significantly improve the reaction rate and product purity. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to achieve high yields and purity levels.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted thioureas.

Scientific Research Applications

1-Ethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an antioxidant due to its ability to scavenge free radicals.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance performance.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit oxidative stress by scavenging free radicals and reducing reactive oxygen species. It may also interact with specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the thiourea moiety.

    N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another compound with a piperidine ring and similar substituents but different functional groups.

Uniqueness

1-Ethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is unique due to the presence of both the piperidine ring and the thiourea moiety, which confer distinct chemical and biological properties

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